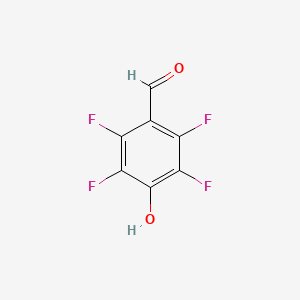

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde

Description

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde (CAS: 24336-73-0) is a fluorinated aromatic aldehyde with the molecular formula C₇H₂F₄O₂ and a molecular weight of 194.08 g/mol. It is characterized by a benzaldehyde core substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, along with a hydroxyl group at the 4-position. This compound is widely utilized as a synthetic building block in pharmaceuticals and specialty organic chemistry due to its reactive aldehyde group and electron-withdrawing fluorine substituents, which enhance electrophilicity and stability .

Storage recommendations include maintaining the compound at 2–8°C under dry conditions to prevent degradation or undesired reactions. Key applications involve its use in condensation reactions, nucleophilic additions, and as a precursor for fluorinated polymers or bioactive molecules .

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h1,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPXYVRDACHTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603044 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24336-73-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the use of hydrogen fluoride or fluorinating agents to react with benzaldehyde derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in the synthesis of various fluorinated organic compounds.

Biology: Its derivatives are used in the study of enzyme-substrate interactions and as probes in biochemical assays.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding. The fluorine atoms enhance the compound’s reactivity and stability by influencing the electronic properties of the aromatic ring .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive in nucleophilic additions (e.g., forming Schiff bases) compared to the carboxylic acid group in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, which primarily undergoes acid-base or esterification reactions. The carboxylic acid derivative exhibits higher polarity and acidity (pKa ~2–3) due to the electron-withdrawing fluorine substituents .

- Hydroxyl vs. Methoxy vs. Thiol : The hydroxyl group in the parent compound participates in hydrogen bonding, enhancing solubility in polar solvents. In contrast, the methoxy group in 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol provides steric hindrance and electron-donating effects, reducing reactivity toward electrophiles. The thiol group in 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol is highly nucleophilic, enabling rapid thiol-ene click chemistry .

Physicochemical Properties

- Boiling Points : Fluorinated benzyl alcohols (e.g., 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol) exhibit higher boiling points (~214.6°C) compared to the aldehyde due to hydrogen bonding and larger molecular size .

- Solubility: The aldehyde derivative shows moderate solubility in ethanol and ethyl acetate, whereas the carboxylic acid analogue is more soluble in aqueous basic solutions .

Industrial and Pharmaceutical Relevance

- In contrast, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is utilized in metal-organic frameworks (MOFs) for its chelating properties .

Biological Activity

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde (CAS Number: 24336-73-0) is a synthetic compound characterized by its unique fluorinated structure. This compound has garnered attention in pharmaceutical chemistry due to its potential applications as a building block in the synthesis of various organic molecules. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.

- Molecular Formula : CHFO

- Molecular Weight : 194.08 g/mol

- Melting Point : 44.18 °C (predicted)

- Boiling Point : 207.90 °C (predicted)

- Density : 1.67 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, related compounds such as 4-hydroxybenzaldehyde provide insights into its potential effects.

Genotoxicity

Research indicates that 4-hydroxybenzaldehyde does not exhibit genotoxic properties. In bacterial reverse mutation assays, it was found that this compound did not increase the number of revertant colonies in Salmonella typhimurium strains, suggesting a low risk for mutagenicity . This information can be extrapolated to infer similar safety profiles for tetrafluoro derivatives.

Case Studies and Research Findings

- Synthesis and Application :

- Fluorinated Compounds in Drug Development :

- Environmental Impact :

Data Table: Comparison of Biological Activities

| Compound | Genotoxicity | Repeated Dose Toxicity | Applications |

|---|---|---|---|

| This compound | Not studied | Not studied | Synthesis of pharmaceuticals |

| 4-Hydroxybenzaldehyde | Non-mutagenic | MOE > 100 | Fragrance and flavoring agents |

| Salicylaldehyde | Non-mutagenic | NOAEL at 10 mg/kg/day | Analgesics and anti-inflammatory drugs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.